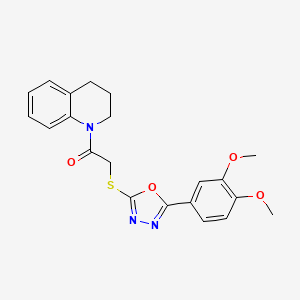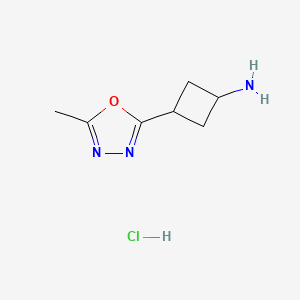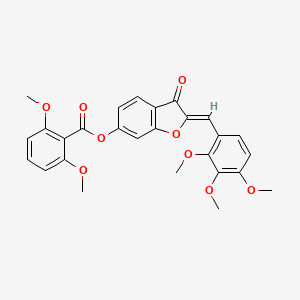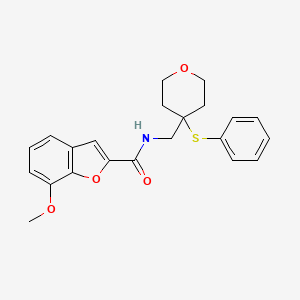
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is an organic compound characterized by a unique structure combining elements of quinoline, oxadiazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Quinoline Derivative Preparation: : Synthesis starts with the formation of the quinoline derivative through cyclization reactions involving suitable precursors, often under acidic or basic conditions.
Oxadiazole Ring Formation: : The 1,3,4-oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives, under dehydrating conditions.
Thioether Linkage Formation: : The final step involves coupling the quinoline derivative with the oxadiazole derivative through a thioether linkage, often using thiolating agents like thiourea under controlled temperatures.
Industrial Production Methods
While industrial production methods may vary, large-scale synthesis often focuses on optimizing yields and minimizing costs and environmental impact. Methods typically involve:
Batch Reactor Systems: : Used for precise control over reaction conditions.
Continuous Flow Reactors: : Offer efficiency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: : Typically involves oxidizing agents like potassium permanganate.
Reduction: : Employs agents such as sodium borohydride.
Substitution: : Can undergo nucleophilic substitutions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, often in acidic conditions.
Reduction: : Sodium borohydride in alcoholic solvents.
Substitution: : Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products
Oxidation Products: : Often yield quinolone derivatives.
Reduction Products: : Typically yield dihydroquinoline derivatives.
Substitution Products: : Diverse, depending on the nucleophile used.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds applications in:
Medicinal Chemistry: : Potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Material Science: : Used in the development of novel materials due to its unique chemical properties.
Molecular Biology: : Applications in the study of biological pathways and molecular interactions.
Industry: : Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Interacts with specific enzymes and receptors in biological systems.
Pathways Involved: : Inhibition or activation of particular biochemical pathways, leading to observed effects like antimicrobial or anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Unique Characteristics
Structural Uniqueness: : Presence of the 3,4-dimethoxyphenyl group, which may confer unique chemical and biological properties.
Enhanced Activity: : Potentially higher efficacy in certain applications compared to similar compounds.
This compound embodies a fascinating intersection of organic chemistry and potential real-world applications, demonstrating the dynamic nature of modern chemical research.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-17-10-9-15(12-18(17)27-2)20-22-23-21(28-20)29-13-19(25)24-11-5-7-14-6-3-4-8-16(14)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZIRIFROQTDCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)

![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B2404716.png)
![4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2404718.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2404720.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2404721.png)




![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2404731.png)


